molecular formula C29H25N3O2S B2409260 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895651-38-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2409260
CAS No.: 895651-38-4
M. Wt: 479.6
InChI Key: OZOXVCALNXQEBV-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Analysis

Several studies have explored the synthesis and theoretical analysis of heterocyclic compounds similar to the specified chemical. For instance, Halim and Ibrahim (2017) detailed the synthesis and Density Functional Theory (DFT) calculations of a new derivative of heteroannulated chromone, providing insights into its electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Halim & Ibrahim, 2017). This study underscores the importance of computational chemistry in understanding the properties of novel compounds.

Antibacterial Activity

Research by Joshi et al. (2011) synthesized a series of novel compounds, including 1,3,4-oxadiazoles, and evaluated their antibacterial activity. This work highlights the potential of such compounds in addressing microbial resistance (Joshi, Mandhane, Chate, & Gill, 2011).

Catalyst-Free Synthesis

A study by Brahmachari and Nayek (2017) developed a catalyst-free method for synthesizing a diverse series of functionalized pyrimidine derivatives under ambient conditions, emphasizing eco-friendly and efficient synthesis approaches (Brahmachari & Nayek, 2017).

Heterocyclic Systems Synthesis

Abass et al. (2018) conducted comparative studies on the synthesis of quinoxaline derivatives using both conventional heating and ultrasound-assisted methods. Their findings offer insights into optimizing synthesis processes for heterocyclic compounds (Abdula, Salman, & Mohammed, 2018).

Corrosion Inhibition Studies

Saha et al. (2016) evaluated the corrosion inhibition effectiveness of quinazolinone and pyrimidinone molecules on steel in acidic mediums through DFT and MD simulation studies. This work demonstrates the application of these compounds in materials science, particularly in protecting metals from corrosion (Saha, Murmu, Murmu, & Banerjee, 2016).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c1-19-12-14-21(15-13-19)27-30-28-23(17-22-8-3-5-11-25(22)34-28)29(31-27)35-18-26(33)32-16-6-9-20-7-2-4-10-24(20)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOXVCALNXQEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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